molecular formula C17H18BrNO2 B5707674 5-bromo-N-(4-isopropylphenyl)-2-methoxybenzamide

5-bromo-N-(4-isopropylphenyl)-2-methoxybenzamide

Cat. No. B5707674
M. Wt: 348.2 g/mol
InChI Key: BRBUCEBEVXFHSI-UHFFFAOYSA-N
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Description

5-bromo-N-(4-isopropylphenyl)-2-methoxybenzamide is a chemical compound that belongs to the class of amides. It is also known as BIMP or BRD-0539. This compound has gained significant attention in the scientific community due to its potential applications in various research areas.

Mechanism of Action

The exact mechanism of action of 5-bromo-N-(4-isopropylphenyl)-2-methoxybenzamide is still not fully understood. However, it has been found to act as an inhibitor of the protein BRD4, which is involved in the regulation of gene expression. By inhibiting BRD4, this compound can modulate gene expression and affect various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation. Additionally, it has been shown to improve cognitive function and memory in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-N-(4-isopropylphenyl)-2-methoxybenzamide in lab experiments is its specificity towards BRD4. This allows researchers to study the effects of BRD4 inhibition on various cellular processes. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of 5-bromo-N-(4-isopropylphenyl)-2-methoxybenzamide. One direction is to further investigate its anti-tumor and anti-cancer properties and determine its efficacy in treating different types of cancer. Another direction is to study its potential applications in the treatment of neurological disorders and determine its mechanism of action in these conditions. Additionally, the development of more specific and potent inhibitors of BRD4 may lead to the discovery of new therapeutic targets and treatments for various diseases.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various research areas. Its specificity towards BRD4 makes it a valuable tool for studying the effects of BRD4 inhibition on cellular processes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 5-bromo-N-(4-isopropylphenyl)-2-methoxybenzamide involves the reaction between 5-bromo-2-methoxybenzoic acid and 4-isopropylaniline in the presence of thionyl chloride. The resulting product is then treated with N,N-dimethylformamide to obtain the final product.

Scientific Research Applications

5-bromo-N-(4-isopropylphenyl)-2-methoxybenzamide has been found to have potential applications in various research areas. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been found to be effective in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

5-bromo-2-methoxy-N-(4-propan-2-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-11(2)12-4-7-14(8-5-12)19-17(20)15-10-13(18)6-9-16(15)21-3/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBUCEBEVXFHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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